molecular formula C6H8N2O2S B031039 Methyl 2-(2-aminothiazol-4-yl)acetate CAS No. 64987-16-2

Methyl 2-(2-aminothiazol-4-yl)acetate

Cat. No. B031039
CAS RN: 64987-16-2
M. Wt: 172.21 g/mol
InChI Key: XTQKFBGFHDNUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate involves a multi-step process including oximation, methylation, halogenation, and cyclic reaction, yielding an overall efficiency of 46%. Notably, the use of sulfuryl chloride as a halogenating agent has been shown to reduce costs significantly. This compound and its derivatives have shown to exhibit antimicrobial activities against certain pathogens, indicating its potential utility in pharmaceutical applications (Chen An-cheng, 2012).

Molecular Structure Analysis

The molecular structure of Methyl 2-(2-aminothiazol-4-yl)acetate has been confirmed through various analytical techniques such as FT-IR, 1H NMR, and LC-MS. These methods provide precise information on the compound's structural configuration, which is crucial for its application in chemical synthesis and drug development processes.

Chemical Reactions and Properties

The compound's reactivity has been explored in various chemical reactions, including its role as a substrate for the copper-catalyzed coupling of oxime acetates with isothiocyanates. This process results in the formation of 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions, demonstrating its versatility in organic synthesis (Xiaodong Tang et al., 2016).

Scientific Research Applications

Synthesis Techniques and Process Improvements

The synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate involves multiple steps, including oximation, methylation, halogenation, and cyclization. One study outlines the synthesis process, emphasizing the simplification of the process by avoiding the separation and purification of intermediates, which ultimately enhances the overall yield (Chen An-cheng, 2012). Another research effort focused on improving the synthesis of a related compound, Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, by refining each synthesis step to reduce production costs and simplify the procedure (L. Jing, 2003).

Biological Activity and Potential Applications

Several derivatives of Methyl 2-(2-aminothiazol-4-yl)acetate have been synthesized and tested for their biological activities. One study reported the synthesis of 15 derivatives of this compound, highlighting their fungicidal activities against various fungal species (Zhou Wen-ming, 2011). Another research focused on the antibacterial properties of newly synthesized derivatives, demonstrating their efficacy against specific bacterial strains (Ma Xi-han, 2011).

Advanced Applications in Material Science

Research has also extended into the development of complex compounds using Methyl 2-(2-aminothiazol-4-yl)acetate derivatives for antitumor activities. A study synthesized complex compounds with Cu(II), Co(II), Zn(II), and Mn(II), using a derivative of Methyl 2-(2-aminothiazol-4-yl)acetate, showing potential for antitumor activity in vitro (Maria-Gabriela Alexandru et al., 2010).

Safety And Hazards

“Methyl 2-(2-aminothiazol-4-yl)acetate” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

2-Aminothiazole-based compounds, such as “Methyl 2-(2-aminothiazol-4-yl)acetate”, have been widely used to treat various diseases due to their high therapeutic influence . The future research directions could involve designing new biologically active 2-aminothiazole derivatives .

properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQKFBGFHDNUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353317
Record name Methyl (2-amino-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-aminothiazol-4-yl)acetate

CAS RN

64987-16-2
Record name Methyl (2-amino-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.